(2-Ethoxyethyl)hydrazine
Description
(2-Ethoxyethyl)hydrazine is an alkyl-substituted hydrazine derivative with the molecular formula C₄H₁₂N₂O and a monoisotopic mass of 104.09496 Da . Structurally, it features a hydrazine group (-NH-NH₂) attached to a 2-ethoxyethyl chain (-CH₂CH₂OCH₂CH₃). This compound is primarily documented in patent literature, where its dihydrochloride salt form (C₄H₁₂N₂O·2HCl) is mentioned in 22 patents but lacks extensive peer-reviewed studies .
Properties
Molecular Formula |
C4H12N2O |
|---|---|
Molecular Weight |
104.15 g/mol |
IUPAC Name |
2-ethoxyethylhydrazine |
InChI |
InChI=1S/C4H12N2O/c1-2-7-4-3-6-5/h6H,2-5H2,1H3 |
InChI Key |
WIXMPDLXXXOPCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Ethoxyethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of ethoxyethyl chloride with hydrazine hydrate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethoxyethyl oxides, while reduction may produce simpler hydrazine derivatives. Substitution reactions can result in a variety of functionalized hydrazine compounds.
Scientific Research Applications
(2-Ethoxyethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (2-Ethoxyethyl)hydrazine exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, reacting with electrophilic centers in enzymes or other proteins. This interaction can lead to the inhibition or modification of enzyme activity, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkoxyalkyl Hydrazines
(2-Methoxyethyl)hydrazine Hydrochloride
- Molecular Formula : C₃H₁₁ClN₂O
- Molecular Weight : 126.59 Da
- Key Features : Contains a methoxyethyl group (-CH₂CH₂OCH₃) instead of ethoxy.
- Synthesis : Likely synthesized via alkylation of hydrazine with methoxyethyl halides, analogous to (2-ethoxyethyl)hydrazine.
- Applications: Limited to niche industrial processes; safety data emphasize precautions for inhalation and dermal exposure .
(3-Methoxypropyl)hydrazine Dihydrochloride
Comparison Insight :
- Lipophilicity : Ethoxy > Methoxypropyl > Methoxyethyl due to chain length and alkyl group size.
- Safety : Methoxy derivatives may exhibit higher volatility, increasing inhalation risks compared to ethoxy analogs.
Aromatic Hydrazine Derivatives
2-Phenylacetohydrazide
- Molecular Formula : C₈H₁₀N₂O
- Key Features : Aromatic phenyl group conjugated with an acetohydrazide moiety (-CONH-NH₂).
- Synthesis: Prepared via condensation of phenylacetic acid hydrazide with aldehydes in solvents like methanol or toluene .
- Applications : Studied for protein binding (e.g., bovine serum albumin) and antimicrobial activity .
Hydrazone Derivatives (e.g., 4-(3-Nitrophenyl)thiazol-2-ylhydrazones)
- Key Features : Incorporate heterocyclic thiazole and nitroaryl groups.
- Bioactivity: Demonstrated selective inhibition of human monoamine oxidase-B (hMAO-B) and antioxidant properties .
Comparison Insight :
- Reactivity : Aromatic hydrazines undergo condensation with carbonyl compounds to form hydrazones, whereas alkyl hydrazines like this compound are more likely to participate in alkylation or redox reactions.
- Applications : Aromatic derivatives are prioritized in drug discovery due to their bioactivity, while alkyl hydrazines remain understudied in biological contexts.
Functionalized Hydrazides
2-(2-Oxo-2H-chromen-4-yloxy)acetohydrazide
Comparison Insight :
- Complexity: Functionalized hydrazides (e.g., coumarin or quinoline hybrids) exhibit higher structural complexity and tailored electronic properties compared to simple alkyl hydrazines.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Gaps
- Reactivity : Alkyl hydrazines like this compound are less explored in condensation reactions compared to aromatic analogs, which dominate pharmaceutical research .
- Literature Gaps : Despite patent activity, this compound lacks peer-reviewed data on biological activity, pharmacokinetics, and environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
